N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIYSWSKSNALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors
- 5-Bromothiophene-2-carboxylic acid : Serves as the foundational scaffold for introducing the carboxamide functionality.
- Benzo[d]thiazol-2-amine : Provides the heterocyclic aromatic substituent via nucleophilic acyl substitution.
- Pyridin-2-ylmethylamine : Introduces the alkylated pyridine group through alkylation or coupling.
Retrosynthetic Analysis
The disconnection approach identifies two critical bonds:
- Amide bond between thiophene-2-carboxylate and benzo[d]thiazol-2-amine.
- N-alkylation of the carboxamide nitrogen with pyridin-2-ylmethyl groups.
Stepwise Synthesis and Reaction Optimization
Synthesis of 5-Bromothiophene-2-carbonyl Chloride
The carboxylic acid precursor is activated using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux (60–70°C, 4–6 h). Quantitative conversion is confirmed via IR spectroscopy (disappearance of O–H stretch at 2500–3300 cm⁻¹ and emergence of C=O stretch at 1760–1780 cm⁻¹).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 60–70°C |
| Catalyst | None (neat reaction) |
| Yield | 92–95% |
Formation of N-(Benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide
The acyl chloride reacts with benzo[d]thiazol-2-amine in the presence of a base (e.g., triethylamine or pyridine) to form the monosubstituted amide. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions, achieving yields of 85–90%.
Characterization Data
N-Alkylation with Pyridin-2-ylmethyl Bromide
The monosubstituted amide undergoes alkylation using pyridin-2-ylmethyl bromide under strongly basic conditions (NaH or KHMDS in DMF at 0°C to room temperature). Steric hindrance from the benzo[d]thiazole group necessitates prolonged reaction times (12–18 h) for complete conversion.
Optimization Insights
- Base : Sodium hydride (NaH) outperforms carbonate bases due to superior deprotonation efficiency.
- Solvent : Dimethylformamide (DMF) enhances solubility of the intermediate amide.
- Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways and Comparative Analysis
One-Pot Sequential Coupling
A patent-derived method employs a mixed anhydride approach, where 5-bromothiophene-2-carboxylic acid is activated with isobutyl chloroformate and simultaneously coupled with both amines in a polar aprotic solvent. This strategy reduces purification steps but requires strict stoichiometric control to avoid oligomerization.
Advantages
- Reduced reaction time (6–8 h).
- Higher atom economy (theoretical yield: 80–85%).
Limitations
- Competing monosubstitution necessitates excess pyridin-2-ylmethylamine (2.5 equiv).
Solid-Phase Synthesis
Immobilized benzo[d]thiazol-2-amine on Wang resin enables iterative coupling with 5-bromothiophene-2-carbonyl chloride, followed by on-resin alkylation with pyridin-2-ylmethyl bromide. This method facilitates high-throughput screening but suffers from lower yields (60–65%) due to incomplete resin functionalization.
Mechanistic Considerations and Side Reactions
Amide Bond Formation
The nucleophilic attack of benzo[d]thiazol-2-amine on the electrophilic carbonyl carbon of 5-bromothiophene-2-carbonyl chloride proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing bromo substituent. Competing hydrolysis is mitigated by rigorous anhydrous conditions.
N-Alkylation Challenges
The alkylation step is prone to over-alkylation, forming quaternary ammonium salts. Steric shielding from the benzo[d]thiazole ring necessitates slow addition of the alkylating agent and low temperatures (0–5°C).
Common Byproducts
- Di-alkylated amide : Identified via LC-MS (m/z = [M+H]⁺ + 105).
- Dehydrohalogenation products : Formed at elevated temperatures (>40°C).
Structural Validation and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar arrangement of the thiophene and benzo[d]thiazole rings, with a dihedral angle of 77.79° between the pyridine and thiophene moieties. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice.
Spectroscopic Correlations
- ¹³C NMR : 165.2 ppm (C=O), 152.4 ppm (C=N of benzothiazole).
- Mass Spectrometry : ESI-MS m/z 448.33 ([M+H]⁺).
Industrial-Scale Considerations and Yield Optimization
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables direct introduction of the pyridin-2-ylmethyl group onto pre-formed amides, reducing step count and improving yields (80–85%).
Solvent Recycling
Ethanol and DMF are recovered via fractional distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction may produce amines or alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Thiophene Carboxamide Derivatives
- 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide (): This analog replaces the benzothiazole and pyridylmethyl groups with a 3-methyl-1-phenylpyrazole substituent. The pyrazole group may introduce different hydrogen-bonding dynamics compared to the pyridylmethyl moiety. Synthesis protocols for this compound involve TiCl4- or DCC/DMAP-mediated coupling, yielding 70–80% under optimized conditions .
- 5-Chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (): Substituting bromine with chlorine reduces molecular weight (429.9 vs. The additional 4-methoxy and 7-methyl groups on the benzothiazole ring may enhance solubility or steric hindrance, affecting bioavailability .
Benzothiazole-Based Analogs
- N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives ():
These compounds lack the thiophene carboxamide core but retain the benzothiazole moiety. Their biological activity is attributed to the planar benzothiazole system, which facilitates intercalation or π-π stacking. Melting points (106–181°C) and synthetic yields (43–58%) are comparable to those of the target compound, suggesting similar thermal stability and scalability .
Functional Group Variations
Pyridylmethyl vs. Other Nitrogen-Containing Groups
- 5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide ():
Replacing the benzothiazole with a pyrazole-pyridine hybrid introduces a more flexible linker. The molecular weight (332.8) is significantly lower, which may improve pharmacokinetic properties such as absorption. However, the absence of the benzothiazole ring could reduce target specificity in benzothiazole-dependent systems .
Triazole-Linked Analogs
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (): This compound replaces the thiophene carboxamide with a triazole-thiazole-acetamide scaffold. Docking studies indicate that the triazole linker facilitates binding to enzymes like α-glucosidase, with the bromophenyl group enhancing hydrophobic interactions. Such structural flexibility highlights trade-offs between rigidity (in the target compound) and adaptability (in triazole derivatives) .
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that integrates several pharmacologically relevant moieties, including a benzothiazole ring and a thiophene structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Overview
The compound's structure can be broken down into three primary components:
- Benzothiazole moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Bromo-substituted thiophene : This substitution enhances the compound's reactivity and potential biological interactions.
- Pyridine group : Often associated with neuroactive properties and involvement in enzyme inhibition.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | < 10 | Induction of apoptosis, cell cycle arrest |
| MCF7 (Breast cancer) | < 15 | Inhibition of Bcl-2 protein, promoting apoptosis |
| HT1080 (Fibrosarcoma) | < 20 | Disruption of mitochondrial integrity |
Research indicates that this compound exhibits significant cytotoxicity, primarily through the induction of apoptosis and disruption of cellular signaling pathways involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various microbial strains. A study evaluating its antimicrobial effects reported:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation or microbial metabolism by binding to their active sites.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways, leading to altered cellular responses such as apoptosis or growth inhibition.
- DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy in Lung Cancer Models
A recent study investigated the effects of this compound on A549 lung cancer cells. Results demonstrated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study concluded that the compound effectively induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .
Study 2: Antimicrobial Activity Against Multi-drug Resistant Strains
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that at sub-inhibitory concentrations, the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
